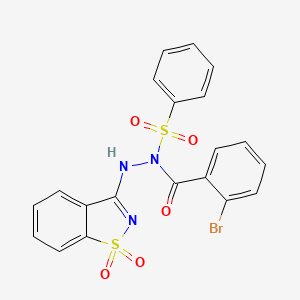![molecular formula C17H20N4O5S B11530406 1-({2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)azepane](/img/structure/B11530406.png)
1-({2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}AZEPANE is a complex organic compound that features a furan ring, a hydrazine linkage, a nitrobenzene sulfonyl group, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}AZEPANE typically involves multiple steps:
Formation of the Furan-2-ylmethylidene Hydrazine Intermediate: This step involves the condensation of furan-2-carbaldehyde with hydrazine hydrate under acidic conditions to form the furan-2-ylmethylidene hydrazine intermediate.
Sulfonylation: The intermediate is then reacted with 5-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the nitrobenzenesulfonyl group.
Cyclization: Finally, the azepane ring is formed through a cyclization reaction involving the sulfonylated intermediate and a suitable azepane precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}AZEPANE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions to form sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Sulfonamide or sulfonate derivatives.
Scientific Research Applications
1-{2-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}AZEPANE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-{2-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}AZEPANE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors involved in microbial growth, cancer cell proliferation, or inflammatory pathways.
Pathways Involved: The compound may inhibit key enzymes or block receptor sites, leading to the disruption of critical biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Furan-2-ylmethylene-cyclopentanone: Shares the furan-2-ylmethylene moiety.
2-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE: Contains a similar hydrazine linkage and furan ring.
Uniqueness
1-{2-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}AZEPANE is unique due to the presence of the azepane ring and the combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H20N4O5S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-(azepan-1-ylsulfonyl)-N-[(E)-furan-2-ylmethylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C17H20N4O5S/c22-21(23)14-7-8-16(19-18-13-15-6-5-11-26-15)17(12-14)27(24,25)20-9-3-1-2-4-10-20/h5-8,11-13,19H,1-4,9-10H2/b18-13+ |
InChI Key |
JKRIHXOELPLMMH-QGOAFFKASA-N |
Isomeric SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N/N=C/C3=CC=CO3 |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN=CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]ethyl benzoate](/img/structure/B11530324.png)
![(2E)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11530326.png)
![6-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-N'-(3-chloro-4-methylphenyl)-N,N-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11530348.png)

![2-[(6-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B11530354.png)
![ethyl (2Z)-2-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11530362.png)
![ethyl 6-bromo-5-methoxy-1-phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate](/img/structure/B11530369.png)
![(2E)-2-{[5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide](/img/structure/B11530375.png)
![[2-(4-Methoxyphenyl)-1,3-dioxo-1,2,3,3A,7,7A-hexahydro-4H-4,7-epoxyisoindol-4-YL]methylene diacetate](/img/structure/B11530376.png)

![2-[(2Z)-5-(4-nitrophenoxy)-4-phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11530379.png)

![4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B11530390.png)
![N-(4-acetylphenyl)-2-[(6-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11530392.png)
